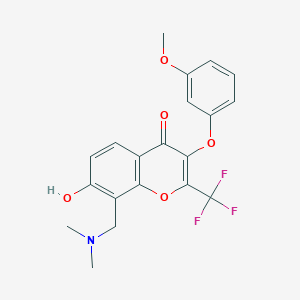
8-((dimethylamino)methyl)-7-hydroxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of chromenone, which is a class of organic compounds characterized by a fused ring structure comprising a benzene ring and a pyrone ring. The trifluoromethyl group, dimethylamino group, hydroxy group, and methoxyphenoxy group are all functional groups attached to the chromenone core, which could significantly affect the compound’s properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be largely defined by the chromenone core, with the various functional groups contributing to its overall polarity, reactivity, and other properties. The trifluoromethyl group is highly electronegative, which could make the compound more reactive .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the trifluoromethyl group, which is known to be highly reactive. The presence of the hydroxy group could also make the compound more reactive and capable of participating in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .Aplicaciones Científicas De Investigación
Cytotoxic Activity : Research by Mahdavi et al. (2011) focused on synthesizing derivatives of 4H-chromene and evaluating their cytotoxic activities against human tumor cell lines. They found that these compounds, including those with structures similar to the compound , showed significant cytotoxic activity, suggesting potential applications in cancer research (Mahdavi et al., 2011).
Synthesis and Reactions : A study by Pimenova et al. (2003) involved the synthesis of related chromene compounds and their reactions under various conditions. This research contributes to the understanding of the chemical properties and potential applications of these compounds in synthetic chemistry (Pimenova et al., 2003).
Novel Cyclic Phosphonic Analogues : Budzisz Elż and Pastuszko Slawomir (1999) investigated the reaction of similar chromen-3-yl-phosphonate compounds with amines, leading to the creation of new cyclic phosphonic analogues. This indicates potential use in developing new chemical entities (Budzisz Elż & Pastuszko Slawomir, 1999).
Apoptosis Inducers : Kemnitzer et al. (2004) identified a compound structurally related to 8-((dimethylamino)methyl)-7-hydroxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one as a potent apoptosis inducer. This finding is significant for the development of new anticancer agents (Kemnitzer et al., 2004).
Fluorescence Studies : A study by Sheng Li et al. (2014) on a similar coumarin derivative, involving crystal structure analysis and fluorescence properties, suggests potential applications in materials science and molecular imaging (Sheng Li et al., 2014).
Propiedades
IUPAC Name |
8-[(dimethylamino)methyl]-7-hydroxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3NO5/c1-24(2)10-14-15(25)8-7-13-16(26)18(19(20(21,22)23)29-17(13)14)28-12-6-4-5-11(9-12)27-3/h4-9,25H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDWQKHIXUNQCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=CC(=C3)OC)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Sodium 1-(cyclobutylmethyl)-4-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2838118.png)
![Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B2838119.png)
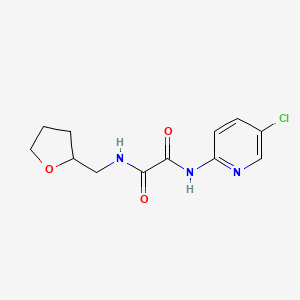
![1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2838124.png)
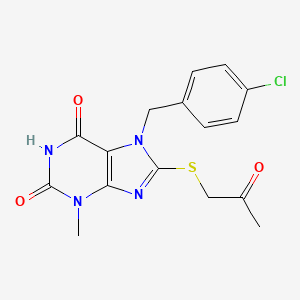
![1-Iodo-3-propan-2-ylbicyclo[1.1.1]pentane](/img/structure/B2838126.png)
![benzyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanoate](/img/structure/B2838128.png)
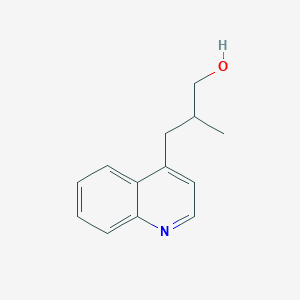
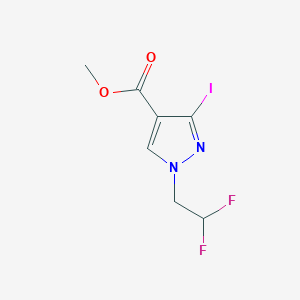
![1-[3-[3-(Trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2838132.png)
![4-[4-(Difluoromethylsulfanyl)benzoyl]morpholine-3-carbonitrile](/img/structure/B2838134.png)
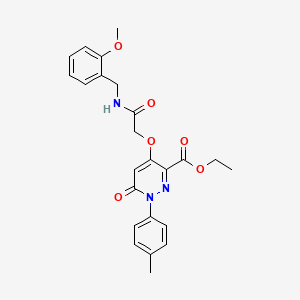
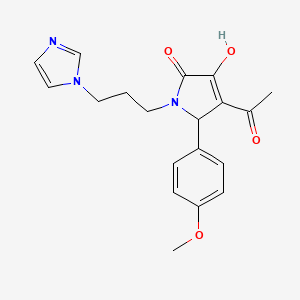
![2-Aminobenzo[d]oxazole-5-carboxylic acid](/img/structure/B2838140.png)
